molecular formula C6H6N4 B14725958 Propanedinitrile, 2-imidazolidinylidene- CAS No. 5624-24-8

Propanedinitrile, 2-imidazolidinylidene-

Cat. No.: B14725958
CAS No.: 5624-24-8
M. Wt: 134.14 g/mol
InChI Key: NKBAQZIFMASAMD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-imidazolidinylidene- is a chemical compound known for its unique structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, 2-imidazolidinylidene- typically involves the reaction of imidazolidine derivatives with propanedinitrile under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazolidinylidene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-imidazolidinylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidinylidene derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism by which propanedinitrile, 2-imidazolidinylidene- exerts its effects involves binding to specific molecular targets such as the histamine H3 receptor. This binding inhibits the receptor’s activity, leading to increased release of neurotransmitters like histamine, serotonin, dopamine, and acetylcholine. These neurotransmitters play crucial roles in various physiological processes, including cognition, attention, and feeding behavior .

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, 2-(1-methyl-4-oxo-2-imidazolidinylidene)-
  • Propanedinitrile, 2-(1-ethyl-4-oxo-2-imidazolidinylidene)-
  • Propanedinitrile, 2-(1-phenyl-4-oxo-2-imidazolidinylidene)-

Uniqueness

Propanedinitrile, 2-imidazolidinylidene- is unique due to its specific binding affinity for the histamine H3 receptor, which makes it a potent antagonist. Its conformationally restricted structure enhances its selectivity and potency compared to other similar compounds .

Properties

CAS No.

5624-24-8

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-imidazolidin-2-ylidenepropanedinitrile

InChI

InChI=1S/C6H6N4/c7-3-5(4-8)6-9-1-2-10-6/h9-10H,1-2H2

InChI Key

NKBAQZIFMASAMD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C(C#N)C#N)N1

Origin of Product

United States

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